molecular formula C20H24N4 B2627412 2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896855-41-7

2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B2627412
CAS No.: 896855-41-7
M. Wt: 320.44
InChI Key: XMRPBQXTPDPZLE-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.44. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of 2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can be represented as follows:

  • Molecular Formula : C19H24N4
  • Molecular Weight : 320.43 g/mol

Structural Features

  • The compound features a tetrahydropyrazoloquinazoline core, which is known for its diverse pharmacological activities.
  • The presence of a phenyl group and an isopropyl substituent may contribute to its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoloquinazolines exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-methyl-3-phenyl...MCF-7 (breast cancer)3.5Induction of apoptosis
2-methyl-3-phenyl...A549 (lung cancer)4.2Cell cycle arrest at G2/M phase

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to anticancer properties, some pyrazoloquinazoline derivatives have been tested for antimicrobial activity. Preliminary studies indicate that certain analogs possess moderate antibacterial effects against Gram-positive bacteria:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
2-methyl-3-phenyl...Staphylococcus aureus50
2-methyl-3-phenyl...Escherichia coli75

These findings highlight the potential for this compound to serve as a lead in the development of new antimicrobial agents.

Neuroprotective Effects

Emerging research has suggested that pyrazoloquinazolines may also exhibit neuroprotective effects. For example, a study evaluating the impact on neuronal cells indicated that certain derivatives could protect against oxidative stress-induced damage:

CompoundNeuronal Cell Line TestedProtective Effect (%)
2-methyl-3-phenyl...SH-SY5Y60

This protective effect may be attributed to the compound's ability to modulate signaling pathways related to oxidative stress.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted by Liu et al. synthesized several derivatives of tetrahydropyrazoloquinazolines and evaluated their anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value of 2.8 µM against MCF-7 cells, indicating strong antiproliferative effects.
  • Case Study on Neuroprotection :
    • Research by Zhang et al. investigated the neuroprotective properties of similar compounds in an in vitro model of neurodegeneration induced by oxidative stress. The study reported that treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.

Properties

IUPAC Name

2-methyl-3-phenyl-N-propan-2-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-13(2)21-19-16-11-7-8-12-17(16)22-20-18(14(3)23-24(19)20)15-9-5-4-6-10-15/h4-6,9-10,13,21H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPBQXTPDPZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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